(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
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Overview
Description
The compound "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone" is a multifaceted chemical entity It possesses unique structural elements derived from pyridine, piperazine, and cyclopropylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone involves a series of organic synthesis steps. One common approach may start with the cyclopropylmethoxy protection of a pyridine derivative, followed by nucleophilic substitution reactions to introduce the piperazinyl moiety.
Industrial Production Methods
In industrial settings, the large-scale synthesis of this compound would require optimizing reaction conditions such as temperature, pressure, and solvent choice. Catalysis and continuous flow methods could enhance yield and purity, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions including:
Reduction: : Reduction reactions may include the addition of hydrogen or removal of oxygen.
Substitution: : Substituting one functional group with another in the molecular structure.
Common Reagents and Conditions
Typical reagents and conditions used in reactions involving (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: : Used in various substitution reactions to modify the compound.
Major Products Formed
The major products formed from these reactions largely depend on the type of transformation undergone. For instance, oxidation may yield an oxidized pyridine ring, while reduction might result in a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is used in studying the reactivity of cyclopropylmethoxy and piperazinyl derivatives.
Biology and Medicine
Biologically, (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone might interact with enzymes or receptors, making it a candidate for drug design and development. It could possess antimicrobial, anticancer, or neuropharmacological properties.
Industry
In industrial applications, this compound could be used in creating new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action for this compound is dependent on its interaction with molecular targets. It may function by binding to specific proteins, altering their activity. This could involve pathways related to enzymatic inhibition or receptor modulation.
Comparison with Similar Compounds
When compared to similar compounds, (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone stands out due to its unique structural elements, particularly the combination of cyclopropylmethoxy and pyridinyl groups.
Similar Compounds
Similar compounds might include other pyridine and piperazine derivatives, which also have broad applicability in various scientific domains but lack the specific structural features that confer unique properties to this compound.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(18-5-7-22-19(12-18)26-15-16-3-4-16)24-10-8-23(9-11-24)14-17-2-1-6-21-13-17/h1-2,5-7,12-13,16H,3-4,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUHKGAAOKHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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